tert-Butyl (2-morpholino-2-oxoethyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJJMXIKWJWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441472 | |

| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114703-81-0 | |

| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114703-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a key building block in medicinal chemistry and drug development. The primary synthesis pathway detailed involves the coupling of N-tert-butoxycarbonyl glycine (Boc-glycine) with morpholine. This guide presents two detailed experimental protocols: the primary route via an N-acylbenzotriazole intermediate and an alternative method utilizing a carbodiimide coupling agent. Quantitative data, including yields and physicochemical properties, are summarized for comparative analysis. Furthermore, this document includes detailed safety information for all reagents and visual diagrams of the synthesis pathways and experimental workflows to support researchers and scientists in the field.

Introduction

This compound, also known as Boc-Gly-Mor, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the Boc protecting group on the glycine moiety allows for controlled, stepwise peptide synthesis, while the morpholine amide provides specific physicochemical properties and potential biological activity. The formation of the amide bond between Boc-glycine and morpholine is a critical step, and various peptide coupling methodologies can be employed to achieve this transformation efficiently. This guide focuses on a robust and well-documented pathway proceeding through an activated N-acylbenzotriazole intermediate, offering high yields and purity. An alternative, more traditional approach using a carbodiimide coupling agent is also presented.

Synthesis Pathways

The principal synthesis pathway for this compound involves a two-step process:

-

Activation of Boc-glycine: Boc-glycine is first converted to a highly reactive N-acylbenzotriazole intermediate, N-(Boc-glycyl)benzotriazole. This is achieved by reacting Boc-glycine with benzotriazole in the presence of a dehydrating agent, such as thionyl chloride.

-

Amide Bond Formation: The activated N-(Boc-glycyl)benzotriazole is then reacted with morpholine. The benzotriazole group is an excellent leaving group, facilitating the nucleophilic attack by the secondary amine of morpholine to form the desired amide bond.

An alternative pathway involves the direct coupling of Boc-glycine and morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

Synthesis Pathway Diagram

Caption: Primary synthesis pathway for this compound.

Experimental Protocols

Primary Synthesis Route: Via N-acylbenzotriazole Intermediate

This protocol is adapted from the work of Kamotra, P. et al. in Synthesis (2017).

Step 1: Synthesis of N-(Boc-glycyl)benzotriazole

This is a general procedure adapted from the work of Katritzky, A. R. et al. in Synthesis (2003), 2777-2780.

-

To a stirred solution of Boc-glycine (1.0 eq.) and 1H-benzotriazole (1.0 eq.) in anhydrous dichloromethane (DCM), thionyl chloride (1.1 eq.) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-(Boc-glycyl)benzotriazole, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

A solution of N-(Boc-glycyl)benzotriazole (1.0 eq.) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, morpholine (1.0 eq.) and triethylamine (1.5 eq.) are added.

-

The reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction is monitored by TLC.

-

After completion of the reaction, the acetonitrile is evaporated under reduced pressure.

-

The residue is extracted with ethyl acetate. The organic layer is washed with an aqueous sodium carbonate solution and then dried over anhydrous sodium sulfate.

-

After filtration, the ethyl acetate is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as colorless microcrystals.[1]

Alternative Synthesis Route: DCC Coupling

-

Boc-glycine (1.0 eq.), morpholine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

The solution is cooled to 0 °C in an ice bath.

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq.), dissolved in a minimal amount of the reaction solvent, is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification is performed by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Caption: Experimental workflow for the primary synthesis route.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the N-acylbenzotriazole intermediate method.

| Parameter | Value | Reference |

| Yield | 62% | [1] |

| Melting Point | 114–116 °C | [1][2] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 5.50 (br s, 1 H), 3.95 (d, J=3.5 Hz, 2 H), 3.70–3.62 (m, 6 H), 3.40 (t, J=4.4 Hz, 2 H), 1.45 (s, 9 H) | [1][2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [1] |

| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₁H₂₁N₂O₄: 245.1501; found: 245.1499 | [1] |

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[2][6][7][8][9]

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

-

1H-Benzotriazole: Flammable solid. Harmful if swallowed. Causes serious eye irritation.

-

Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[10][11][12][13][14]

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[15][16][17][18][19]

-

Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage.[20][21][22][23][24]

-

1-Hydroxybenzotriazole (HOBt): Flammable solid. Risk of explosion if heated under confinement. Causes eye irritation.[1][25][26][27]

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yield and purity through the activation of Boc-glycine with benzotriazole, followed by coupling with morpholine. This method, along with the alternative DCC coupling procedure, provides reliable and reproducible routes for obtaining this important synthetic intermediate. The data and protocols presented in this guide are intended to support researchers in the efficient and safe synthesis of this compound for applications in drug discovery and development.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. redox.com [redox.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. idesapetroquimica.com [idesapetroquimica.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. redox.com [redox.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. liverpool.ac.uk [liverpool.ac.uk]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. static.mercateo.com [static.mercateo.com]

- 18. tedpella.com [tedpella.com]

- 19. scienceinteractive.com [scienceinteractive.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. echemi.com [echemi.com]

- 23. Dicyclohexylcarbodiimide - Safety Data Sheet [chemicalbook.com]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. indenta.com [indenta.com]

- 27. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (2-morpholino-2-oxoethyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, and provides a protocol for its synthesis, catering to the needs of researchers and professionals in drug development.

Chemical Identity and Structure

This compound, a carbamate derivative incorporating a morpholine moiety, is a notable compound in the landscape of synthetic organic chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptide and medicinal chemistry.[1] The morpholine ring is a common structural motif in biologically active compounds, suggesting potential pharmacological applications for this molecule and its derivatives.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 114703-81-0 |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| IUPAC Name | tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate |

| Synonyms | (2-Morpholin-4-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester, 4-(Boc-Amino-Acetyl)-Morpholine, Boc-Gly-Mor |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.

Table 2: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Colorless microcrystals | [2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | Predicted: 388.9 ± 35.0 °C at 760 mmHg | N/A |

| Density | Predicted: 1.15 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | N/A |

Note: Predicted values for boiling point and density are based on computational models and have not been experimentally verified. Solubility information is qualitative and based on general characteristics of similar compounds.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 5.50 (br s, 1H), 3.95 (d, J = 3.5 Hz, 2H), 3.70-3.62 (m, 6H), 3.40 (t, J = 4.4 Hz, 2H), 1.45 (s, 9H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [2] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ calculated for C₁₁H₂₁N₂O₄: 245.1501; found: 245.1501 | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a published procedure for the synthesis of this compound.[2]

Materials:

-

N-(Boc-glycyl)-benzotriazole

-

Morpholine

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(Boc-glycyl)-benzotriazole (1.0 equivalent) and morpholine (1.0 equivalent) in acetonitrile (10 mL).

-

Add triethylamine (1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the ethyl acetate under reduced pressure to yield the product.

Yield: 62%[2]

Logical Workflow for Synthesis

The synthesis of this compound involves a straightforward coupling reaction. The logical workflow for this process is illustrated below.

References

An In-Depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of tert-butyl (2-morpholino-2-oxoethyl)carbamate. This compound, identified by the CAS number 114703-81-0, is a notable example of a molecule integrating a carbamate protecting group with a morpholine amide moiety. Such structures are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both carbamates and morpholine rings. This document aims to serve as a core resource for researchers by presenting detailed experimental protocols, tabulated quantitative data, and a visualization of its fundamental synthetic pathway.

Molecular Structure and Properties

This compound possesses a well-defined molecular architecture featuring a tert-butoxycarbonyl (Boc) protecting group attached to a glycine backbone, which is, in turn, amidated with a morpholine ring. The presence of the Boc group renders the primary amine functionality stable under various reaction conditions, while the morpholine moiety can influence the molecule's solubility, polarity, and potential biological interactions.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 114703-81-0 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | - |

| Molecular Weight | 244.29 g/mol | - |

| IUPAC Name | tert-butyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate | [1] |

| Canonical SMILES | C1COCCN1C(=O)CNC(=O)OC(C)(C)C | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) | - |

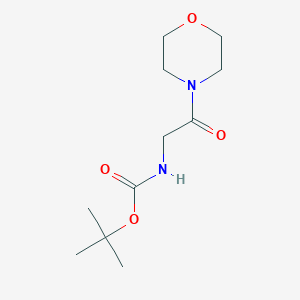

Structural Diagram

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the constituent atoms.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the coupling of N-Boc-glycine with morpholine. This reaction is a standard amide bond formation and can be facilitated by various coupling reagents.

General Synthetic Pathway

The logical workflow for the synthesis is outlined below. It involves the activation of the carboxylic acid of N-Boc-glycine, followed by nucleophilic attack by the secondary amine of morpholine.

References

"tert-Butyl (2-morpholino-2-oxoethyl)carbamate" CAS number 123387-72-4

CAS Number: 123387-72-4

Abstract: This technical guide provides a comprehensive overview of tert-Butyl methyl(2-oxoethyl)carbamate, a key intermediate in organic and medicinal chemistry. The document details the compound's physicochemical properties, provides a thorough experimental protocol for its synthesis, and discusses its significant applications, particularly in the development of enzyme inhibitors. Safety and handling protocols are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

tert-Butyl methyl(2-oxoethyl)carbamate, also known by its synonym N-Boc-(methylamino)acetaldehyde, is a valuable bifunctional molecule utilized as a building block in complex organic synthesis. Its structure incorporates a reactive aldehyde group and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective chemical transformations, making it a crucial component in the synthesis of various pharmaceutical agents and research compounds.

Notably, this compound, identified by CAS number 123387-72-4, is a key reactant in the preparation of benzo[d]imidazole inhibitors targeting Coactivator-associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in several human cancers.[1][2] The ability to introduce a protected N-methylglycinal motif makes it particularly useful for constructing specific pharmacophores.

Note on Nomenclature: The CAS number 123387-72-4 is unequivocally linked in chemical databases to "tert-Butyl methyl(2-oxoethyl)carbamate" and its synonym "N-Boc-(methylamino)acetaldehyde". This guide will focus on the technical data associated with this specific molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of tert-Butyl methyl(2-oxoethyl)carbamate is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₃ | [3][4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [1][5] |

| Density | 1.026 g/mL | [1][5] |

| Refractive Index | 1.440 | [1][5] |

| Solubility | Slightly miscible with water. Soluble in common organic solvents like dichloromethane. | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1][5] |

| Mass Spectrum (GC-MS) | m/z 174 (M+1) | [1] |

Experimental Protocols

Synthesis of tert-Butyl methyl(2-oxoethyl)carbamate

This protocol details the synthesis of tert-Butyl methyl(2-oxoethyl)carbamate from 2-(N-Boc-methylamino)ethanol via oxidation with Dess-Martin periodontane.[1]

Materials:

-

2-(N-Boc-methylamino)ethanol

-

Dess-Martin periodontane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(N-Boc-methylamino)ethanol (1.0 eq, e.g., 8.8 g, 50 mmol) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Oxidation: While stirring, add Dess-Martin periodontane (1.04 eq, e.g., 22 g, 52 mmol) to the solution in portions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature naturally and continue stirring for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Quenching: Upon completion, add saturated aqueous sodium bicarbonate solution followed by saturated aqueous sodium thiosulfate solution to the reaction mixture. Stir vigorously for 30 minutes to quench the excess DMP.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the organic layer with saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting product is tert-Butyl methyl(2-oxoethyl)carbamate, which can be obtained in quantitative yield.[1] The product can be analyzed by GC-MS to confirm its identity (expected m/z 174 [M+1]).[1]

Applications in Drug Development

Intermediate in the Synthesis of CARM1 Inhibitors

A primary application of tert-Butyl methyl(2-oxoethyl)carbamate is its role as a precursor in the synthesis of selective, small-molecule inhibitors of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[2] CARM1 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, and its overexpression is linked to several cancers, such as breast and prostate cancer.[2]

The aldehyde functionality of N-Boc-(methylamino)acetaldehyde is utilized in condensation reactions with other intermediates to construct the core scaffold of these inhibitors. The Boc-protecting group allows for the controlled, stepwise assembly of the final molecule, being removed in a later synthetic step to reveal the secondary amine.

The Role of CARM1 in Cancer Signaling

CARM1 is a protein arginine methyltransferase (PRMT) that methylates both histone and non-histone proteins, thereby regulating gene expression.[2] In many cancers, CARM1 acts as a transcriptional coactivator for oncogenic pathways. By methylating key proteins, it can enhance the expression of genes that promote cell proliferation, survival, and metastasis. Therefore, inhibiting the activity of CARM1 is a promising therapeutic strategy for cancer treatment. The development of potent and selective CARM1 inhibitors, facilitated by reagents like tert-Butyl methyl(2-oxoethyl)carbamate, is an active area of research in oncology.[6]

Safety and Handling

tert-Butyl methyl(2-oxoethyl)carbamate should be handled by trained professionals in a well-ventilated area, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere.[1][5]

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

-

In case of Skin Contact: Wash off with plenty of water.

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Get medical attention if you feel unwell.

-

Conclusion

tert-Butyl methyl(2-oxoethyl)carbamate (CAS 123387-72-4) is a versatile and important building block in modern organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry for the creation of targeted therapeutics, such as CARM1 inhibitors. This guide provides essential technical information to support its safe and effective use in research and development settings.

References

- 1. N-BOC-(METHYLAMINO)ACETALDEHYDE | 123387-72-4 [chemicalbook.com]

- 2. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-BOC-(METHYLAMINO)ACETALDEHYDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-BOC-(METHYLAMINO)ACETALDEHYDE CAS#: 123387-72-4 [amp.chemicalbook.com]

- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a molecule of interest in synthetic organic chemistry and drug discovery. This document is intended to serve as a core reference for researchers, offering detailed spectroscopic data, experimental methodologies, and a workflow for its synthesis and analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.50 | broad singlet | 1H | - | N-H |

| 3.95 | doublet | 2H | 3.5 | CH₂ -N(Boc) |

| 3.70–3.62 | multiplet | 6H | - | O(CH₂ CH₂ )₂N |

| 3.40 | triplet | 2H | 4.4 | O(CH₂CH₂ )₂N |

| 1.45 | singlet | 9H | - | C(CH₃ )₃ |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 125 MHz[1]

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C =O (Amide) |

| 156.0 | C =O (Carbamate) |

| 80.0 | C (CH₃)₃ |

| 66.9 | O(C H₂CH₂)₂N |

| 66.5 | O(C H₂CH₂)₂N |

| 45.0 | C H₂-N(Boc) |

| 42.4 | O(CH₂C H₂)₂N |

| 42.3 | O(CH₂C H₂)₂N |

| 28.5 | C(C H₃)₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Technique: Electrospray Ionization (ESI)[1]

| Parameter | Value |

| Ion | [M+H]⁺ |

| Calculated m/z | 244.1424 |

| Found m/z | 244.1425 |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine (Carbamate) | 3350-3250 |

| C-H Stretch | Alkane (CH₂, CH₃) | 2980-2850 |

| C=O Stretch | Amide | 1680-1630 |

| C=O Stretch | Carbamate | 1725-1705 |

| N-H Bend | Secondary Amine (Carbamate) | 1550-1510 |

| C-O Stretch | Ether (Morpholine) | 1150-1085 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

This compound can be synthesized by coupling N-Boc-glycine with morpholine. A general procedure is as follows:

-

Reactant Preparation : In a round-bottom flask, N-(Boc-aminoacyl)benzotriazole (1.0 equivalent) is dissolved in acetonitrile.

-

Addition of Amine : Morpholine (1.0 equivalent) and triethylamine (1.5 equivalents) are added to the solution.

-

Reaction : The mixture is stirred at room temperature for 3-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the acetonitrile is removed under reduced pressure. The residue is then extracted with ethyl acetate.

-

Purification : The organic layer is washed with an aqueous sodium carbonate solution and dried over sodium sulfate. After filtration, the solvent is evaporated to yield the final product, this compound.[1]

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.

-

Instrumentation : A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition : The sample solution is introduced into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum : The crystal of the ATR accessory is cleaned, and a background spectrum is collected to account for atmospheric and instrumental absorptions.

-

Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition : The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

No Direct Mechanism of Action Data Available for tert-Butyl (2-morpholino-2-oxoethyl)carbamate

A comprehensive review of scientific literature and chemical databases reveals no specific information regarding the mechanism of action for the compound tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This suggests that the compound is not a well-characterized bioactive agent with a known biological target or signaling pathway. It is more likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules for research and drug discovery.

While there is no direct data on the specific compound of interest, the structural motifs present—the tert-butyl carbamate (Boc) group and the morpholine amide—are of significant interest in medicinal chemistry and organic synthesis. This report will provide a technical overview of the general roles of these functional groups to offer context for researchers, scientists, and drug development professionals.

The Role of the Carbamate Functional Group in Medicinal Chemistry

The carbamate group is a key structural feature in numerous approved therapeutic agents and is increasingly utilized in drug design.[1][2] Carbamates can serve multiple roles in bioactive molecules:

-

Pharmacophore: The carbamate moiety can directly interact with biological targets, such as enzymes or receptors, forming hydrogen bonds or other non-covalent interactions that are crucial for biological activity.

-

Prodrugs: Carbamates are often employed in prodrug design to improve the pharmacokinetic properties of a parent drug, such as enhancing its stability, solubility, or cell permeability.[1]

-

Peptidomimetics: Due to its resemblance to a peptide bond, the carbamate linkage is used to create more stable analogues of peptides, which are less susceptible to enzymatic degradation.[2]

By modifying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can fine-tune the biological and pharmacokinetic properties of a molecule.[2]

The tert-Butyl Carbamate (Boc) Group in Organic Synthesis

The tert-butyl carbamate, commonly known as the Boc protecting group, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1] Its primary function is to temporarily mask the reactivity of an amine group to allow for selective reactions at other sites within a molecule.

The utility of the Boc group stems from its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. This selective deprotection is a cornerstone of multi-step organic synthesis.

General Workflow for Boc Protection and Deprotection

The following diagram illustrates the general workflow for the use of a Boc protecting group in a synthetic route.

Caption: General workflow for the use of the Boc protecting group in chemical synthesis.

Related Carbamate-Containing Compounds

While no data exists for this compound, the search did identify several other carbamate derivatives with defined roles:

-

tert-Butyl N-[2-(aminooxy)ethyl]carbamate: This compound serves as a versatile building block in organic synthesis and is known for its role as an intermediate in the synthesis of Avibactam.[3]

-

PROTAC Linkers: Certain carbamate-containing molecules, such as tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins.[4]

-

Lacosamide Intermediate: A derivative of tert-butyl carbamate is used as a synthetic intermediate in the preparation of the anti-epileptic drug Lacosamide.[5]

Conclusion

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate

Introduction

tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a chemical compound that incorporates a Boc-protected glycine backbone and a morpholine amide. The morpholine moiety is a prevalent heterocyclic motif in medicinal chemistry, often imparting favorable physicochemical and metabolic properties to drug candidates.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a standard acid-labile protecting group for amines, widely used in peptide synthesis and organic chemistry.[][4] This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of this compound.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined. However, based on its constituent parts, N-Boc-glycine and morpholine, we can predict the following properties:

| Property | Predicted Value | Citation |

| Molecular Formula | C11H20N2O4 | [5] |

| Molecular Weight | 244.29 g/mol | [5] |

| Appearance | Likely a white to off-white solid | [6][7] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | [6] |

| Melting Point | Not directly predictable, but likely a solid at room temperature. |

Proposed Synthesis

A plausible synthetic route to this compound involves the amide coupling of N-Boc-glycine with morpholine. This is a standard and widely used method for the formation of amide bonds.[8]

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound using common amide coupling reagents.

4.1. Protocol 1: Using EDC and HOBt

This protocol is adapted from general procedures for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[9][10]

Materials:

-

N-Boc-glycine (1.0 eq)

-

Morpholine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF or CH2Cl2

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-glycine (1.0 eq), morpholine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with EtOAc (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.2. Protocol 2: Using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is known for its efficiency.[9]

Materials:

-

N-Boc-glycine (1.0 eq)

-

Morpholine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF or CH2Cl2

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-glycine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add morpholine (1.1 eq) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, dilute with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Potential Applications in Drug Development

Morpholine-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][11] The morpholine ring can improve pharmacokinetic properties and act as a pharmacophore for various molecular targets.[1][2] The title compound, as a Boc-protected amino acid derivative, could serve as a versatile building block in the synthesis of more complex molecules, such as peptidomimetics or as a linker in Proteolysis Targeting Chimeras (PROTACs). The amide bond can also act as a bioisostere for other functional groups.[12]

Conclusion

While "this compound" is not a well-documented compound, its synthesis is highly feasible through standard amide coupling reactions of N-Boc-glycine and morpholine. This guide provides a robust starting point for researchers interested in the synthesis and potential applications of this and related molecules. The provided protocols, based on well-established methodologies, offer a reliable pathway to obtaining this compound for further investigation in drug discovery and development.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rvrlabs.com [rvrlabs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-morpholino-2-oxoethyl)carbamate, identified by CAS number 114703-81-0, is a carbamate derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a Boc-protected amine and a morpholine amide, making it a useful building block for the creation of more complex molecules with potential biological activity. This guide provides a comprehensive overview of its discovery, history, synthesis, and key experimental data.

Discovery and History

The specific discovery and early history of this compound are not extensively documented in dedicated publications. Its emergence in the scientific literature is primarily as a synthetic intermediate rather than a compound of standalone focus.

A notable and well-documented synthesis of this compound is reported in a 2017 article by Panda, S. S., et al., published in SynOpen. In this study, the compound, referred to as Boc-Gly-Mor (11a), was synthesized as a precursor for the creation of pyrazinoic acid hybrid conjugates with potential antituberculosis activity.[1][2] This highlights its role as a key component in the assembly of larger, more complex molecules for drug discovery and development. Its availability from various chemical suppliers indicates its utility and accessibility to the research community.

Chemical Properties and Synthesis

Molecular Formula: C₁₁H₂₀N₂O₄ Molecular Weight: 244.29 g/mol CAS Number: 114703-81-0

The synthesis of this compound typically involves the coupling of Boc-protected glycine (N-Boc-glycine) with morpholine. The reaction forms an amide bond between the carboxylic acid of the protected amino acid and the secondary amine of the morpholine ring.

Experimental Protocols

The following experimental protocol is based on the synthesis of Boc-Gly-Mor (11a) as described by Panda, S. S., et al. in SynOpen (2017).[1][2]

Synthesis of this compound

-

Materials:

-

Boc-protected aminoacylbenzotriazole

-

Morpholine

-

Triethylamine

-

Acetonitrile

-

-

Procedure:

-

A solution of the appropriate Boc-protected aminoacylbenzotriazole is prepared in acetonitrile.

-

To this solution, morpholine and triethylamine are added.

-

The reaction mixture is stirred at 20 °C for 2 hours.

-

Following the reaction, the solvent is evaporated under reduced pressure to yield the crude product.

-

The product is then purified, typically through recrystallization or chromatography, to obtain the desired this compound.

-

This synthetic approach is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound as reported by Panda, S. S., et al. (2017).[1][2]

| Parameter | Value |

| Yield | 62% |

| Physical State | Colorless microcrystals |

| Melting Point | 114–116 °C |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 |

| HRMS (ESI) m/z [M+H]⁺ | Calculated: 244.1424, Found: 244.1425 |

Applications in Drug Development

As a synthetic intermediate, this compound is utilized in the construction of larger molecules with potential therapeutic applications. The Boc-protecting group allows for the selective modification of other functional groups within a molecule, and the morpholine moiety can influence solubility, metabolic stability, and target binding of the final compound.

The work by Panda and colleagues demonstrates its use in creating hybrid molecules that combine the structural features of pyrazinoic acid (a derivative of the antituberculosis drug pyrazinamide) with various amino acids and secondary amines, including the morpholine introduced via this compound.[1][2] This strategy aims to enhance the pharmacological properties of the parent drug.

The logical relationship for its application in this context can be visualized as follows:

Caption: Logical flow of the use of the title compound in synthesis.

Signaling Pathways

There is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance lies in its role as a component of larger molecules that are designed to interact with biological targets. The biological activity and the signaling pathways affected would be characteristic of the final, more complex molecule.

Conclusion

This compound is a well-characterized synthetic intermediate with demonstrated utility in the construction of complex organic molecules for medicinal chemistry research. While its own discovery and history are not prominently featured in the literature, its application in the synthesis of potential drug candidates, such as pyrazinoic acid hybrid conjugates, underscores its importance for researchers and scientists in the field of drug development. The detailed synthetic protocols and characterization data available provide a solid foundation for its use in further research endeavors.

References

Technical Guide: Solubility of tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. A detailed understanding of a compound's solubility in various organic solvents is fundamental for its application in chemical synthesis, purification, formulation, and various analytical procedures. While specific quantitative solubility data for this compound is not widely available in published literature, this document outlines standardized experimental protocols for its determination. Furthermore, this guide presents a structured template for the systematic recording of solubility data and a visual representation of the experimental workflow to ensure procedural clarity and reproducibility.

Introduction

This compound is a chemical compound that incorporates a Boc-protected amine and a morpholine amide moiety. Such structures are of interest in medicinal chemistry and drug discovery as intermediates in the synthesis of more complex molecules. The physicochemical properties of this compound, particularly its solubility, are critical parameters that influence its handling, reactivity, and bioavailability.

The solubility of a substance in a particular solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature to form a saturated solution. This property is influenced by the chemical structures of both the solute and the solvent, as well as by temperature and pressure.

This guide provides robust methodologies for the qualitative and quantitative assessment of the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

The precise quantitative solubility of this compound in various organic solvents should be determined experimentally. The following table serves as a template for researchers to systematically record their findings.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Acetone | C₃H₆O | 5.1 | ||

| Acetonitrile | C₂H₃N | 5.8 | ||

| Chloroform | CHCl₃ | 4.1 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||

| Ethanol | C₂H₅OH | 4.3 | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||

| Hexane | C₆H₁₄ | 0.1 | ||

| Isopropanol | C₃H₈O | 3.9 | ||

| Methanol | CH₃OH | 5.1 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||

| Toluene | C₇H₈ | 2.4 |

Experimental Protocols

The following sections describe standardized methods for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Scintillation vials or other sealable glass containers

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Weigh approximately 5 mg of this compound into a small glass vial.

-

Add 1 mL of the selected organic solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility based on the following criteria:

-

Very Soluble: The solid dissolves completely.

-

Soluble: The solid dissolves, but may require gentle warming or extended agitation.

-

Slightly Soluble: Only a small portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of the compound.

-

Add an excess amount of this compound to a sealable glass vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the quantitative solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This technical guide provides standardized protocols for the determination of its solubility in various organic solvents. The presented methodologies, along with the data recording template and workflow visualization, are intended to facilitate reproducible and accurate solubility profiling, thereby supporting the seamless integration of this compound into synthetic and drug discovery pipelines. Researchers are encouraged to utilize these protocols to generate precise solubility data for their specific applications.

An In-depth Technical Guide to the Purity and Characterization of tert-Butyl (2-morpholino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, characterization, and synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. The information is compiled to assist researchers and professionals in drug development and synthetic chemistry in understanding the key properties and methodologies associated with this compound.

Core Compound Data

This compound, also known as Boc-Gly-Mor, is a chemical compound that belongs to the class of carbamates. It is a derivative of glycine, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a morpholine amide moiety. This structure makes it a useful building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules with potential biological activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the scientific literature.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Appearance | Colorless microcrystals | [1] |

| Melting Point (°C) | 114–116 | [1] |

| Yield (%) | 62 | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [1] |

| HRMS (ESI) m/z [M+H]⁺ | Calculated: 244.1424, Found: 244.1425 | [1] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is achieved through the coupling of an N-(Boc-aminoacyl)benzotriazole with morpholine.[1][3]

Materials:

-

N-(Boc-glycyl)benzotriazole

-

Morpholine

-

Acetonitrile

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate

-

Anhydrous sodium sulfate

Procedure:

-

A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with N-(Boc-glycyl)benzotriazole (1.0 equivalent) and morpholine (1.0 equivalent) dissolved in acetonitrile (10 mL).

-

Triethylamine (1.5 equivalents) is added to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 3–4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the acetonitrile is evaporated under reduced pressure.

-

The resulting residue is extracted with ethyl acetate.

-

The organic layer is washed with aqueous sodium carbonate and dried over anhydrous sodium sulfate.

-

After filtration, the ethyl acetate is evaporated under reduced pressure to yield the desired product, this compound.[1][3]

-

The crude product can be further purified by crystallization from diethyl ether to yield colorless microcrystals.[1]

Characterization Methods

The structural confirmation and purity assessment of the synthesized compound are performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is used to determine the exact mass of the compound and confirm its molecular formula.[1]

-

Melting Point Determination: The melting point is measured to assess the purity of the crystalline product.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Biological Context and Signaling Pathways

While this compound is a useful synthetic intermediate, there is currently no specific information available in the reviewed scientific literature detailing its direct involvement in any signaling pathways or its specific biological activities. Generally, amino acid derivatives can have broad biological relevance.[4][5] Further research would be required to elucidate any specific biological functions of this particular compound.

References

Methodological & Application

Application Notes and Protocols: tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-morpholide, is a specialized derivative of glycine used in peptide synthesis and modification. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus and a morpholine amide at the carboxyl terminus. The Boc group is an acid-labile protecting group, essential for preventing self-polymerization and other undesired side reactions during peptide bond formation.[1][2] This protection strategy is a cornerstone of the Boc/Bzl (benzyl) protection scheme in peptide synthesis.[1][3] Glycine's simple, achiral nature prevents racemization during coupling, simplifying the synthetic process.[1]

The morpholine amide functionality offers unique properties, potentially influencing the solubility and conformational characteristics of the resulting peptide. While not a conventional activating group for chain elongation, this derivative serves as a valuable building block for introducing a C-terminal morpholine modification or for the synthesis of peptidomimetics.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (DMF, DCM, THF) |

Applications in Peptide Synthesis

-

C-terminal Modification: The primary application of this compound is to introduce a morpholine amide at the C-terminus of a peptide sequence. This modification can enhance the metabolic stability of the peptide by rendering it resistant to carboxypeptidases.

-

Peptidomimetic Synthesis: This reagent can be used as a building block in the synthesis of peptidomimetics, where the morpholine moiety can influence receptor binding and pharmacokinetic properties.

-

Fragment Condensation: In the synthesis of longer peptides, Boc-Gly-morpholide can be deprotected to yield H-Gly-morpholide, which can then be coupled to a peptide fragment in solution-phase synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from Boc-glycine and morpholine using a standard peptide coupling reagent.

Materials:

-

Boc-Gly-OH (1 equivalent)

-

Morpholine (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Boc-Gly-OH (1 eq.) and HOBt (1.1 eq.) in DCM at 0°C.

-

Add a solution of DCC (1.1 eq.) in DCM to the mixture and stir for 15 minutes.

-

Add morpholine (1.1 eq.) to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Expected Yield: 85-95%

Protocol 2: Boc Deprotection and Use in Peptide Coupling

This protocol details the removal of the Boc protecting group and the subsequent coupling of the resulting amino-morpholide to a protected amino acid.

Materials:

-

This compound (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Boc-Phe-OH (1 equivalent)

-

HBTU (0.95 equivalents)

-

HOBt (1 equivalent)

-

N,N-Dimethylformamide (DMF)

Procedure:

Part A: Boc Deprotection

-

Dissolve this compound (1 eq.) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with DCM three times to remove residual TFA, yielding the TFA salt of 2-morpholino-2-oxoethan-1-amine.

Part B: Peptide Coupling

-

Dissolve Boc-Phe-OH (1 eq.), HBTU (0.95 eq.), and HOBt (1 eq.) in DMF.

-

Add DIEA (3 eq.) to the mixture and stir for 5 minutes to pre-activate.

-

Dissolve the TFA salt from Part A in DMF and add it to the activated Boc-Phe-OH solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude dipeptide.

-

Purify by flash chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis and a representative coupling reaction.

| Reaction | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) (Post-Purification) |

| Synthesis of Boc-Gly-morpholide | Boc-Gly-OH, Morpholine, DCC, HOBt | DCM | 14 | 90 | >98 |

| Coupling with Boc-Phe-OH | H-Gly-morpholide·TFA, Boc-Phe-OH, HBTU, HOBt, DIEA | DMF | 6 | 85 | >97 |

Visualizations

Caption: Synthesis of this compound.

Caption: Workflow for Boc deprotection and subsequent peptide coupling.

References

Application Notes and Protocols for tert-Butyl (2-morpholino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a versatile bifunctional building block valuable in organic synthesis and medicinal chemistry. It incorporates a Boc-protected amine on a glycine framework, which is terminally capped with a morpholine amide. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group, ensuring the stability of the primary amine under various conditions while allowing for selective deprotection.[1] The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as aqueous solubility, metabolic stability, and to modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile of drug candidates.[2] Morpholine-containing compounds are prevalent in central nervous system (CNS) drug discovery, where they can interact with various receptors and enzymes.[3]

This document provides detailed protocols for the synthesis and deprotection of this compound and outlines its application as a building block in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Expected Value/Characteristic | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₄ | - |

| Molecular Weight | 244.29 g/mol | - |

| Appearance | Expected to be a white to off-white solid or a viscous oil. | [4] |

| Solubility | Expected to be soluble in a wide range of organic solvents (DCM, THF, EtOAc, DMF). | [5] |

| Stability | Stable under basic and nucleophilic conditions; sensitive to strong acids. | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the coupling of N-Boc-glycine and morpholine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents |

| N-Boc-glycine | 175.18 | 1.0 |

| Morpholine | 87.12 | 1.1 |

| EDC (hydrochloride) | 191.70 | 1.2 |

| HOBt (hydrate) | ~153.13 | 1.2 |

| DIPEA | 129.24 | 2.5 |

| Dichloromethane (DCM) | - | - |

| 1 M HCl (aq) | - | - |

| Saturated NaHCO₃ (aq) | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - |

Procedure:

-

To a round-bottom flask, add N-Boc-glycine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

-

Add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add morpholine (1.1 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol 2: Boc-Deprotection to Yield 2-Amino-1-morpholinoethan-1-one

This protocol describes the removal of the Boc protecting group under acidic conditions to generate the free amine, typically as a salt.

Reaction Scheme:

Caption: Acid-catalyzed Boc deprotection.

Deprotection Conditions:

| Method | Reagent | Solvent | Time | Temperature | Work-up |

| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | Room Temp. | Evaporation, precipitation with ether |

| B | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | 1-2 hours | Room Temp. | Evaporation or precipitation |

Procedure (Method A - using TFA):

-

Dissolve the Boc-protected compound (1.0 eq.) in DCM (typically 5-10 mL per gram of substrate).

-

Optional: If the substrate contains sensitive functionalities (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) (5% v/v).

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) (20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

-

The resulting product is the amine as its trifluoroacetate salt, which can often be used directly in the next step or precipitated by adding cold diethyl ether.

Applications in Synthesis

This compound is a valuable intermediate for introducing a glycinamide-morpholine motif into larger molecules. After deprotection, the resulting primary amine can serve as a nucleophile in various reactions.

Application Example: Elongation of a Peptide Chain

The deprotected amine can be used as the N-terminus for further peptide coupling reactions, either in solution-phase or solid-phase peptide synthesis (SPPS).

Caption: Workflow for peptide chain elongation.

This building block is particularly useful for:

-

Peptidomimetics: The morpholine cap can enhance stability against exopeptidases and modulate biological activity.

-

Drug Discovery Scaffolds: The morpholine group can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. Its presence is noted in drugs targeting enzymes and receptors in the CNS.[6]

-

Combinatorial Chemistry: The primary amine, once deprotected, provides a reactive handle for derivatization, enabling the creation of libraries of related compounds for screening.

By leveraging the distinct properties of the Boc-protecting group and the morpholine amide, researchers can efficiently synthesize novel molecules with potentially enhanced pharmacological profiles.

References

Application Notes and Protocols: Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. Its structure combines a Boc-protected glycine moiety with a morpholine amide, offering a versatile scaffold for further chemical elaboration. This document provides a detailed experimental protocol for the synthesis of this compound via an amide coupling reaction between N-Boc-glycine and morpholine. The protocol is based on established amide bond formation methodologies utilizing common coupling reagents.

Reaction Scheme:

The synthesis proceeds via the coupling of the carboxylic acid of N-Boc-glycine with the secondary amine of morpholine, facilitated by a coupling agent to form the amide bond.

Chemical Structures:

-

N-Boc-glycine: C₇H₁₃NO₄

-

Morpholine: C₄H₉NO

-

This compound: C₁₁H₂₀N₂O₄

Experimental Protocols

This section details the methodology for the synthesis of this compound using two common and efficient coupling systems: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used, reliable procedure for amide bond formation with minimal side reactions.

Materials:

-

N-Boc-glycine

-

Morpholine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add HOBt (1.2 eq) and morpholine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Activation: Slowly add EDC (1.2 eq) to the cooled reaction mixture. If the N-Boc-glycine is in its free acid form, a tertiary base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) can be added to facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: HBTU Mediated Coupling

HBTU is a highly efficient coupling reagent that often leads to faster reaction times and high yields.

Materials:

-

N-Boc-glycine

-

Morpholine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-